
Esmalorid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esmalorid is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a synthetic molecule that has been developed to target specific biological pathways, making it a valuable tool for studying various physiological and biochemical processes. In
Applications De Recherche Scientifique
Esmalorid has a wide range of potential applications in scientific research. It has been shown to be effective in studying various biological pathways, including inflammation, oxidative stress, and apoptosis. Esmalorid has also been used to study the role of specific enzymes in various diseases, such as cancer and Alzheimer's disease. Additionally, esmalorid has been used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to target specific biological pathways.
Mécanisme D'action
Esmalorid works by inhibiting the activity of specific enzymes in the body. These enzymes are involved in various biological processes, including inflammation and oxidative stress. By inhibiting these enzymes, esmalorid can reduce inflammation and oxidative stress, which can have a beneficial effect on various diseases. Esmalorid has also been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer.
Effets Biochimiques Et Physiologiques
Esmalorid has a range of biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which can have a beneficial effect on various diseases. Esmalorid has also been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, esmalorid has been shown to have a neuroprotective effect in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of esmalorid is its specificity for certain enzymes, making it a valuable tool for studying specific biological pathways. Additionally, esmalorid has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of esmalorid is that it may not be effective in all biological systems, as its mechanism of action is specific to certain enzymes.
Orientations Futures
There are several future directions for research on esmalorid. One area of research is the development of new analogs of esmalorid that may have improved efficacy or specificity. Additionally, esmalorid could be used to study the role of specific enzymes in various diseases, such as cancer and Alzheimer's disease. Finally, esmalorid could be used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to target specific biological pathways.
Conclusion:
Esmalorid is a synthetic molecule that has potential applications in scientific research. It has been shown to be effective in studying various biological pathways, including inflammation, oxidative stress, and apoptosis. Esmalorid has also been used to study the role of specific enzymes in various diseases, such as cancer and Alzheimer's disease. Additionally, esmalorid has been used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to target specific biological pathways. With further research, esmalorid could become a valuable tool for studying and treating various diseases.
Méthodes De Synthèse
Esmalorid is a synthetic molecule that is produced through a multi-step chemical synthesis process. The starting material for the synthesis is 2,6-dichloro-4-nitroaniline, which is reacted with a series of reagents to produce the final product. The synthesis process involves several purification steps to ensure the purity of the final product. The yield of the synthesis process is typically around 50%, making it a relatively efficient method for producing esmalorid.
Propriétés
Numéro CAS |
138258-83-0 |
|---|---|
Nom du produit |
Esmalorid |
Formule moléculaire |
C14H16Cl4N10O5S2 |
Poids moléculaire |
610.3 g/mol |
Nom IUPAC |
6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C8H8Cl3N3O4S2.C6H8ClN7O/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h1-2,7-8,13-14H,(H2,12,15,16);(H4,8,9,13)(H4,10,11,14,15) |
Clé InChI |
AWMCXNJSYPIOAB-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |
Synonymes |
Esmalorid Esmaloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



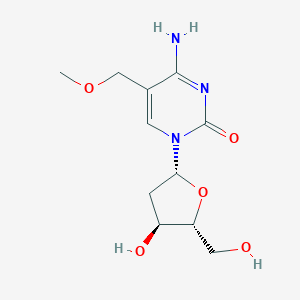
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
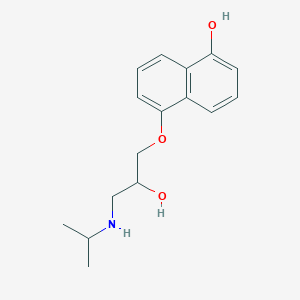
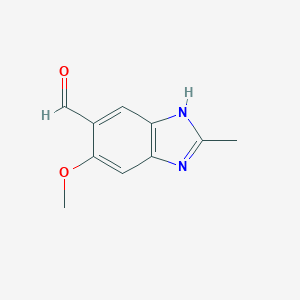
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)
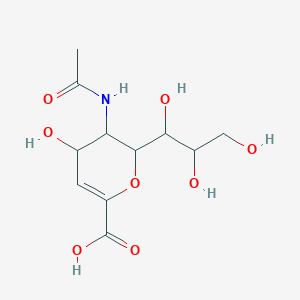

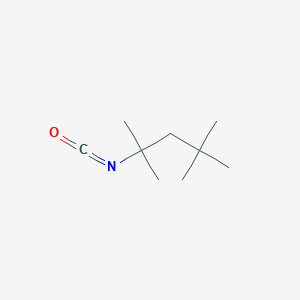

![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)

